molecular formula C11H14O2S B13558457 2-Methyl-3-(4-methylsulfanylphenyl)propanoic acid

2-Methyl-3-(4-methylsulfanylphenyl)propanoic acid

Cat. No.: B13558457
M. Wt: 210.29 g/mol
InChI Key: HPFPUQPMVQYUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(4-methylsulfanylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S It is characterized by the presence of a methyl group and a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylsulfanylphenyl)propanoic acid typically involves the alkylation of a suitable phenyl derivative with a propanoic acid precursor. One common method involves the reaction of 4-methylsulfanylbenzyl chloride with methylmalonic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to acidic hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylsulfanylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-Methyl-3-(4-methylsulfanylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylsulfanylphenyl)propanoic acid involves its interaction with specific molecular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylsulfanyl)propanoic acid
  • 2-(4-Methylphenyl)propanoic acid
  • 2-Methyl-2-[4-(1-methylcyclohexyl)phenoxy]propanoic acid

Uniqueness

2-Methyl-3-(4-methylsulfanylphenyl)propanoic acid is unique due to the presence of both a methylsulfanyl group and a propanoic acid moiety attached to a phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-methyl-3-(4-methylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C11H14O2S/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

HPFPUQPMVQYUIB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)SC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.